molecular formula C22H23FN4OS B11190894 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11190894
M. Wt: 410.5 g/mol
InChI Key: HIACMGIQEDVTID-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a fluorophenyl group and an acetamide linkage to a thiazole ring substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine and thiazole intermediates. One common route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorophenylamine with ethylene glycol in the presence of a catalyst.

    Formation of the Thiazole Intermediate: The thiazole ring is synthesized by reacting 4-methylphenylamine with thiourea and α-haloketone under acidic conditions.

    Coupling Reaction: The piperazine and thiazole intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Overview

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has attracted significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a piperazine ring and a thiazole moiety, make it a candidate for therapeutic applications.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. Research indicates that derivatives of similar structures exhibit cytotoxic activity against various human cancer cell lines, including those associated with colon, breast, and cervical cancers .

Pharmacology

Studies have shown that this compound interacts with multiple biological targets. It has been evaluated for its ability to modulate receptor activity, particularly in relation to equilibrative nucleoside transporters (ENTs). Compounds structurally related to this one have demonstrated selective inhibition of ENT2 over ENT1, which could have implications in chemotherapy .

Biological Studies

In biological research, this compound is used to explore its effects on cellular processes and signaling pathways. Molecular docking studies suggest that its binding sites may differ from conventional inhibitors, indicating a unique mechanism of action that warrants further investigation .

Case Studies and Research Findings

Study FocusFindings
Anticancer ActivityCompounds similar to this one showed significant growth inhibition in various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 85% .
ENTs InteractionAnalogues of this compound were found to selectively inhibit ENT2, providing insights into potential therapeutic applications for enhancing nucleoside transport in cancer treatment .
Mechanism of ActionBinding studies indicated that this compound may act as an inhibitor or modulator of specific molecular targets, affecting cellular signaling pathways differently than traditional drugs.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering cellular processes. Molecular docking studies have shown that the binding site of this compound may differ from conventional inhibitors, suggesting a unique mode of action .

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-fluorophenyl group and a thiazole moiety. Its molecular formula is C17H21FN4O2C_{17}H_{21}FN_{4}O_{2} with a molecular weight of approximately 361.4 g/mol. The presence of the thiazole ring is particularly significant, as it has been associated with various biological activities.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiazole and piperazine components can significantly influence the compound's biological activity. For instance, the introduction of electron-donating groups on the phenyl ring enhances cytotoxic effects against cancer cell lines. In studies involving similar thiazole derivatives, compounds with specific substitutions showed improved selectivity and potency against targets such as equilibrative nucleoside transporters (ENTs) .

Compound IC50 (µM) Selectivity
FPMINT1.61ENT2 > ENT1
Compound A1.98ENT2 > ENT1

The primary mechanism through which this compound exerts its effects involves the inhibition of ENTs, which are crucial for nucleotide synthesis and adenosine regulation . By selectively targeting ENT2, the compound may enhance therapeutic outcomes in conditions where adenosine signaling plays a critical role, such as in cancer and inflammatory diseases.

Anticancer Activity

A study evaluated the anticancer properties of thiazole derivatives similar to our compound against various cancer cell lines, including A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia). The derivatives demonstrated significant cytotoxicity with IC50 values lower than traditional chemotherapeutics like doxorubicin .

Antimicrobial Properties

Another area of investigation involved assessing the antimicrobial activity of related piperazine compounds. These studies revealed that compounds incorporating thiazole structures exhibited potent antimicrobial effects against various pathogens, highlighting their potential for developing new antibiotics .

Properties

Molecular Formula

C22H23FN4OS

Molecular Weight

410.5 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C22H23FN4OS/c1-16-6-8-17(9-7-16)19-15-29-22(24-19)25-21(28)14-26-10-12-27(13-11-26)20-5-3-2-4-18(20)23/h2-9,15H,10-14H2,1H3,(H,24,25,28)

InChI Key

HIACMGIQEDVTID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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